molecular formula C11H12O2 B1344049 2-Methyl-4-prop-2-enoxybenzaldehyde CAS No. 206122-92-1

2-Methyl-4-prop-2-enoxybenzaldehyde

Cat. No.: B1344049
CAS No.: 206122-92-1
M. Wt: 176.21 g/mol
InChI Key: IUZGWCJJKDSYTN-UHFFFAOYSA-N
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Description

2-Methyl-4-prop-2-enoxybenzaldehyde is an aromatic aldehyde with a molecular formula of C11H12O2. This compound features a benzene ring substituted with a methyl group at the 2-position and an allyloxy group at the 4-position, along with an aldehyde functional group. It is used in various chemical syntheses and has applications in the pharmaceutical and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-prop-2-enoxybenzaldehyde can be achieved through several methods. One common route involves the reaction of 2-methyl-4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to improve reaction rates and selectivity. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-prop-2-enoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate in acetone.

Major Products Formed

    Oxidation: 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzoic acid.

    Reduction: 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-prop-2-enoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the fragrance industry for its aromatic properties and as a precursor in the synthesis of flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methyl-4-prop-2-enoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyloxy group may also participate in interactions with biological membranes, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-hydroxybenzaldehyde: Lacks the allyloxy group, making it less versatile in certain chemical reactions.

    4-Allyloxybenzaldehyde: Lacks the methyl group, which can influence its reactivity and applications.

    2-Methyl-4-[(prop-2-yn-1-yl)oxy]benzaldehyde: Contains a propynyl group instead of an allyl group, affecting its chemical properties and reactivity.

Uniqueness

2-Methyl-4-prop-2-enoxybenzaldehyde is unique due to the presence of both the methyl and allyloxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-methyl-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZGWCJJKDSYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623746
Record name 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206122-92-1
Record name 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-methyl formanilide 19.4 ml (158 mmole), was chilled to 13° C., where it began to solidify. Phosphorus oxychloride, 13.7 ml (147 mmole), was added with stirring, under nitrogen. After 25 minutes, the temperature was 45° C. and the reaction had again begun to solidify. The compound of Step A, 14 g (95 mmole), was added and the mixture was stirred and heated in a 70° C. oil bath. The reaction exothermed to 95° C. Stirring was continued under nitrogen for 30 minutes. The bath was removed and when the temperature reached 35°, the mixture was dissolved in chloroform. Ice was added and the layers were separated and washed once with water, twice with saturated sodium bicarbonate, once again with water and once with brine. The organic layer was chromatographed on 450 ml silica, eluting with chloroform to give 13.54 g (81%) of subtitled product which was used without further purification.
Quantity
19.4 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

31.7 g (229 mmol) potassium carbonate and 9.51 g (57.3 mmol) potassium iodide were given to a solution of 15.6 g (115 mmol) 4-hydroxy-2-methyl-benzaldehyde and 55.4 g (458 mmol) allyl bromide in 500 ml 2-butanone and stirred for 16 h at 65° C. Solvents were distilled off and the residue distributed between ethyl acetate and 1 N sodium hydroxide. The organic layer was separated and the aqueous solution extracted once with ethyl acetate. The combined organic phases were dried and evaporated to give 19.8 g (98%) of 4-allyloxy-2-methyl-benzaldehyde.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
9.51 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three
Quantity
55.4 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

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